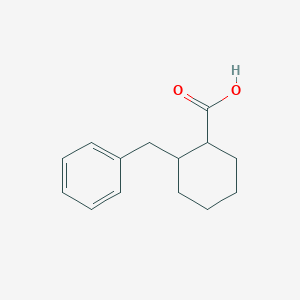
trans-2-(Phenylmethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Phenylmethyl)cyclohexanecarboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a phenylmethyl group and a carboxylic acid group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of benzoic acid in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation, resulting in the formation of the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-2-(Phenylmethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenylmethylcyclohexanecarboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(Phenylmethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific molecular targets, potentially leading to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the phenylmethyl group.
Benzoic acid: Contains a benzene ring instead of a cyclohexane ring.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness: trans-2-(Phenylmethyl)cyclohexanecarboxylic acid is unique due to its trans configuration and the presence of both a phenylmethyl group and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
4992-42-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-benzylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16) |
InChI Key |
FQXFHROZMDYZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















